molecular formula C8H7ClN2O B13673901 3-Chloro-8-methoxyimidazo[1,2-a]pyridine

3-Chloro-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13673901
M. Wt: 182.61 g/mol
InChI Key: CMPBJXYHZTVPPU-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

The synthesis of 3-Chloro-8-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under various conditions. One efficient method includes using microwave irradiation in water, which yields the desired product in high purity . Industrial production methods often involve solvent- and catalyst-free synthesis to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

3-Chloro-8-methoxyimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antituberculosis activity, it targets bacterial enzymes and disrupts essential metabolic processes, leading to bacterial cell death .

Comparison with Similar Compounds

3-Chloro-8-methoxyimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3

InChI Key

CMPBJXYHZTVPPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC=C2Cl

Origin of Product

United States

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